1,6-Naphthyridine-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQXIFCAJCCLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,6 Naphthyridine 4 Carboxylic Acid and Analogous Scaffolds
Strategic Approaches to 1,6-Naphthyridine (B1220473) Core Construction
The formation of the 1,6-naphthyridine ring system is the cornerstone of synthesizing the target carboxylic acid. Chemists have devised several approaches that start from either preformed pyridine (B92270) or pyridone precursors.
Cyclization Reactions from Preformed Pyridine Precursors
One common strategy involves the use of a pre-existing pyridine ring as a foundation upon which the second ring is built. This can be achieved through various cyclization reactions. For instance, a suitably substituted 4-aminopyridine (B3432731) can undergo condensation with a three-carbon unit to form the second ring. acs.org Modifications of the Skraup reaction, which traditionally uses glycerol (B35011) and an oxidizing agent to form quinolines, have been adapted for the synthesis of naphthyridines from aminopyridines, although sometimes with modest yields. acs.org
Another approach involves the use of 2-chloronicotinic esters. These can undergo nucleophilic aromatic substitution (SNAr) with a nitrile anion to introduce a side chain that, upon subsequent nitrile hydration and cyclization, forms the 1,6-naphthyridine-5,7-dione core. acs.org This dione (B5365651) can then be further functionalized.
| Starting Material | Reagents/Conditions | Intermediate/Product | Reference |
| 4-Aminopyridine | Glycerol, Oxidizing Agent (e.g., Nitrobenzene), H₂SO₄ | 1,6-Naphthyridine | acs.org |
| 2-Chloronicotinic ester | Nitrile Anion, then Hydration/Cyclization | 1,6-Naphthyridine-5,7-dione | acs.org |
Cyclization Reactions from Preformed Pyridone Precursors
Alternatively, the synthesis can commence from a pyridone ring. This approach is particularly useful for accessing 1,6-naphthyridin-2(1H)-ones and related structures. nih.gov The strategy typically involves the disconnection of the second ring at key bonds, allowing for retrosynthetic analysis to identify suitable pyridone starting materials. nih.gov For example, a cyanomethyl-substituted pyridone can undergo cyclization upon treatment with hydrobromic acid to yield a C8-unsubstituted 1,6-naphthyridin-2(1H)-one. nih.gov This method provides a versatile route to a range of substituted 1,6-naphthyridones. nih.gov
Dedicated Synthetic Routes for 1,6-Naphthyridine Carboxylic Acids
While the construction of the core scaffold is essential, specific methods have been developed to directly introduce the carboxylic acid group or a precursor at the 4-position of the 1,6-naphthyridine ring system.
Friedländer Condensation and Its Adaptations for Naphthyridine Synthesis
The Friedländer synthesis, a classic method for preparing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, has been successfully adapted for the synthesis of naphthyridines. wikipedia.orgresearchgate.net This reaction and its variations are powerful tools for constructing the bicyclic system with inherent functionality. wikipedia.orgorganic-chemistry.org For instance, the reaction of 2-amino-3-pyridinecarboxaldehyde (B47744) with various ketones can yield a range of 1,8-naphthyridine (B1210474) derivatives, and similar principles can be applied to access the 1,6-naphthyridine scaffold. acs.org The use of ionic liquids as catalysts has been shown to improve the efficiency and environmental friendliness of the Friedländer reaction for naphthyridine synthesis. acs.orgacs.org
| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Reference |
| 2-Amino-pyridine-4-carboxaldehyde | Ketone with α-methylene group | Acid or Base catalyst | Substituted 1,6-Naphthyridine | wikipedia.orgorganic-chemistry.org |
| 2-Amino-3-pyridinecarboxaldehyde | Cyclic/Acyclic Ketones | Ionic Liquid ([Bmmim][Im]) | Substituted 1,8-Naphthyridine | acs.org |
Multi-component Condensation Reactions for Chromenoresearchgate.netprepchem.comnaphthyridine Derivatives
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step. dovepress.com These reactions, which involve the combination of three or more starting materials, have been utilized to synthesize fused heterocyclic systems containing the naphthyridine core. dovepress.comresearchgate.net For example, the synthesis of benzo[b]chromeno[4,3,2-de] acs.orgnih.govnaphthyridines can be achieved through an intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. researchgate.net While not directly yielding 1,6-naphthyridine-4-carboxylic acid, these methods demonstrate the power of MCRs in constructing complex naphthyridine-containing scaffolds, which could potentially be adapted or further functionalized. researchgate.netrug.nl
Metal-Catalyzed Coupling and Annulation Strategies
Modern synthetic organic chemistry heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. These strategies have been applied to the synthesis of naphthyridines. Palladium-catalyzed cross-coupling reactions, for example, are instrumental in building up the necessary precursors for cyclization. nih.gov A tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones, which can then be converted to highly reactive ditriflate intermediates. acs.org These intermediates are amenable to further functionalization through metal-catalyzed coupling reactions, allowing for the introduction of various substituents. acs.org
One-Pot Synthetic Protocols for 1,6-Naphthyridines
One-pot syntheses offer an efficient and streamlined approach to complex molecules by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates. This strategy is particularly valuable for constructing the 1,6-naphthyridine skeleton.
A notable one-pot protocol involves a four-transformation sequence that begins with a nitrile hydration, followed by an intramolecular amide cyclization, a ditriflation, and finally a nucleophilic substitution. acs.org This entire sequence requires only a single chromatographic purification, highlighting its efficiency. acs.org The use of stoichiometric amounts of triflic anhydride (B1165640) in this process is advantageous as it circumvents the need for quenching and removing excess reagents, a common issue with traditional chlorinating agents like POCl3. acs.org
Another example is the one-step synthesis of acs.orgnih.govnaphthyridine-2(1H)-thione derivatives from the reaction of benzylidene-cyanothioacetamide with cyclic ketones. researchgate.netresearchgate.net Furthermore, dibenzo[b,h] acs.orgnih.govnaphthyridines have been synthesized in a one-pot reaction of 2-acetylaminobenzaldehyde with methyl ketones under basic conditions, proceeding through four sequential condensation reactions. rsc.org An environmentally friendly one-pot, multi-component protocol for synthesizing substituted benzo[c]pyrazolo acs.orgrsc.orgnaphthyridines has also been developed using water as a green solvent. rsc.org This method involves the Knoevenagel condensation of isatin (B1672199) with malononitrile, followed by Michael addition with 3-aminopyrazole, basic hydrolysis, cyclization, decarboxylation, and aromatization. rsc.org
These one-pot methods provide rapid access to a diverse range of 5-substituted 1,6-naphthyridines, demonstrating broad substrate scope. acs.org The choice of base, such as DBU or diisopropylethylamine, can be optimized to accommodate different substrates and reaction kinetics. acs.org
Tandem Nitrile Hydration/Cyclization Procedures
A key strategy in the synthesis of 1,6-naphthyridine systems involves a tandem nitrile hydration and cyclization sequence. This approach is particularly effective for creating 1,6-naphthyridine-5,7-diones under mild conditions. acs.orgacs.org
The process can be initiated by the nucleophilic aromatic substitution (SNAr) reaction of a nitrile anion with a 2-chloronicotinic ester to produce a 2-cyanoalkyl nicotinic ester intermediate. acs.org Subsequent hydration of the nitrile group to an amide, followed by an intramolecular cyclization onto the ester, yields the desired 1,6-naphthyridine-5,7-dione. acs.org The Ghaffar–Parkins catalyst, a platinum hydride-based complex, has proven to be highly effective for the nitrile hydration step under neutral, aqueous conditions. acs.org A significant advantage of this method is the ability to perform the subsequent cyclization in the same pot. acs.org
This tandem procedure serves as a foundational step for further diversification of the 1,6-naphthyridine scaffold. acs.orgacs.org
Synthesis via Heteroaryl Ditriflates for Diversification
The conversion of 1,6-naphthyridine-5,7-diones into 1,6-naphthyridine-5,7-ditriflates provides a powerful platform for rapid diversification. acs.orgacs.org These ditriflate intermediates are bench-stable yet highly reactive, enabling a wide range of subsequent functionalization reactions. acs.orgacs.org
The ditriflation is typically achieved using triflic anhydride. acs.org The resulting 1,6-naphthyridine-5,7-ditriflates are excellent electrophiles for various coupling reactions. acs.org This strategy allows for the expeditious diversification at multiple positions of the naphthyridine ring in a limited number of synthetic steps. acs.org
By forgoing traditional heterocyclic amide activation methods in favor of a one-pot ditriflation and regioselective substitution, functionalized naphthyridines can be prepared efficiently. acs.org This approach has been successfully applied to the synthesis of a broad array of 5-substituted 1,6-naphthyridines. acs.org
Advanced Functionalization and Derivatization Strategies of the 1,6-Naphthyridine Skeleton
The biological activity of 1,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, advanced functionalization and derivatization strategies are essential for exploring the chemical space and optimizing the pharmacological properties of these compounds.
Introduction of Diverse Substituents onto the Naphthyridine Ring System
The strategic introduction of various substituents onto the 1,6-naphthyridine ring is key to modulating its biological activity. The reactivity of the heteroaryl ditriflate intermediates allows for the installation of a wide range of functional groups.
For instance, the C5-triflate can undergo nucleophilic substitution with various amines to introduce diverse amino groups at this position. acs.org The reaction is not limited to nitrogen nucleophiles; thiomethoxide can also be used, opening up possibilities for further modifications like oxidation to a sulfone, which is a well-established leaving group for SNAr reactions. acs.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl and heteroaryl moieties. acs.org For example, after substitution with thiomethoxide, a subsequent Suzuki coupling can install an aryl group. acs.org The coupling of an alkylzinc halide followed by the addition of an aryl boronic acid has also been demonstrated. acs.org
The C7-triflate is also amenable to further functionalization. acs.org It can participate in Buchwald amination, phosphinylation, chlorination, and etherification reactions, showcasing the versatility of these building blocks for creating novel 1,6-naphthyridines. acs.org
The table below summarizes some of the diversification strategies for the 1,6-naphthyridine scaffold.
| Position | Reaction Type | Reagents/Conditions | Resulting Substituent |
| C5 | Nucleophilic Aromatic Substitution | Amine nucleophile, DBU or diisopropylethylamine | Substituted amino group |
| C5 | Nucleophilic Aromatic Substitution | Thiomethoxide | Thioether |
| C5 & C7 | Suzuki Coupling | Aryl boronic acid, Pd catalyst | Aryl group |
| C5 | Negishi Coupling | Alkylzinc halide | Alkyl group |
| C7 | Buchwald Amination | Amine, Pd catalyst | Amino group |
| C7 | Phosphinylation | Phosphine reagent | Phosphinyl group |
| C7 | Chlorination | Anhydrous HCl, heat | Chloro group |
| C7 | Etherification | Alcohol/phenoxide | Ether group |
Selective Halogenation and Amination Reactions
Selective halogenation and amination are fundamental transformations for modifying the 1,6-naphthyridine ring system. These reactions introduce key functional groups that can serve as handles for further diversification or are themselves important for biological activity.
Selective halogenation can be achieved through various methods. For instance, the C7-triflate of a 1,6-naphthyridine can be converted to a C7-chloro derivative by heating with anhydrous HCl, a reaction that notably does not require a catalyst. acs.orgacs.org The diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines has been reported as a method to prepare 3-aryl-7-halo-1,6-naphthyridin-2-amines and the corresponding 2(1H)-ones. rsc.org The choice of solvent and reaction conditions is crucial for obtaining good yields of the desired halogenated products. rsc.org
Amination of the 1,6-naphthyridine ring can be accomplished through several routes. The Chichibabin amination of 1,6-naphthyridine with potassium amide in liquid ammonia (B1221849) leads to the formation of 2-amino-1,6-naphthyridine. wur.nl The initial attack of the amide ion occurs at the C-2 position, which is the site with the lowest electron density. wur.nl Subsequent oxidation of the anionic σ-adduct yields the aminated product. wur.nl
Furthermore, halogenated 1,6-naphthyridines are valuable precursors for amination reactions. The 7-halogen substituents of 3-aryl-7-halo-1,6-naphthyridines can be displaced by alkylamines to provide more complex 7-substituted derivatives. rsc.org
The table below provides examples of selective halogenation and amination reactions on the 1,6-naphthyridine scaffold.
| Starting Material | Reagents/Conditions | Product | Reaction Type |
| 1,6-Naphthyridine-7-triflate | Anhydrous HCl, heat | 7-Chloro-1,6-naphthyridine | Halogenation |
| 3-Aryl-1,6-naphthyridine-2,7-diamine | NaNO₂, acid | 3-Aryl-7-halo-1,6-naphthyridin-2-amine/one | Halogenation (via diazotization) |
| 1,6-Naphthyridine | KNH₂/NH₃, then KMnO₄ | 2-Amino-1,6-naphthyridine | Amination (Chichibabin) |
| 3-Aryl-7-halo-1,6-naphthyridine | Alkylamine | 3-Aryl-7-(alkylamino)-1,6-naphthyridine | Amination (Nucleophilic Substitution) |
Chemical Modifications and Structure Activity Relationship Sar Studies of 1,6 Naphthyridine 4 Carboxylic Acid Derivatives
Rational Design Principles for Modulating 1,6-Naphthyridine (B1220473) Core Activity
The rational design of 1,6-naphthyridine derivatives is guided by an understanding of the target biomolecule and the application of established medicinal chemistry principles. A primary strategy involves identifying a known bioactive scaffold and systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. For instance, by incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine framework, researchers have developed novel c-Met kinase inhibitors. nih.gov This approach conformationally constrains the 7,8-positions, leading to a new chemical entity with a specific biological target. nih.gov
Another key principle is the development of versatile synthetic pathways that allow for rapid diversification of the core structure. acs.org Researchers have devised methods to create highly substituted 1,6-naphthyridines from bench-stable ditriflate intermediates. acs.org This strategy enables the efficient exploration of chemical space around the naphthyridine core, facilitating comprehensive structure-activity relationship (SAR) studies by allowing for the introduction of various substituents at multiple positions. acs.org This systematic approach was instrumental in developing potent inhibitors of the FGF receptor-1 tyrosine kinase. acs.org The goal is to create building blocks that can be easily modified to probe interactions with biological targets, ultimately leading to compounds with improved activity profiles. acs.orgnih.gov
Positional and Substituent Effects on Biological Activity
The biological activity of 1,6-naphthyridine-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. SAR studies have revealed that even minor modifications can lead to significant changes in potency and selectivity.
The carboxylic acid group at the C-4 position is a critical determinant for the biological activity of many naphthyridine derivatives, a feature shared with the well-known quinolone antibiotics. researchgate.netmdpi.com This functional group is typically ionized at physiological pH, which can enhance water solubility and, crucially, allows for strong electrostatic and hydrogen bond interactions with target receptors or enzymes. researchgate.netwiley-vch.de
Modification of this group has been a key strategy in drug development. For example, converting the carboxylic acid to a carboxamide can profoundly impact activity. Studies on benzo[b] nih.govnih.govnaphthyridin-(5H)ones showed that 4-N-[2-(dimethylamino)ethyl] carboxamides exhibited potent cytotoxicity against various cancer cell lines. nih.gov This suggests that while the core acidic function is important, its conversion to a bioisosteric amide with an appended basic group can lead to a different, and in this case, highly potent, pharmacological profile. nih.gov The ability of the carboxylic acid group to act as a hydrogen-bond donor and acceptor is a key factor in its interaction with biological targets. researchgate.net
Table 1: Effect of Carboxylic Acid Modification on Cytotoxicity Data sourced from studies on benzo[b] nih.govnih.govnaphthyridin-(5H)one derivatives. nih.gov
| Compound Base | Modification at C-4 | Observed Activity |
| Benzo[b] nih.govnih.govnaphthyridinone | Carboxylic Acid | Parent compound for derivatization. |
| Benzo[b] nih.govnih.govnaphthyridinone | N-[2-(dimethylamino)ethyl] carboxamide | Potent cytotoxicity against P388 leukemia and Lewis lung carcinoma cell lines (IC50 values <10 nM). |
The introduction of halogen atoms, particularly fluorine and chlorine, at specific positions on the naphthyridine ring is a widely used strategy to modulate biological activity. rsc.org In the related 1,8-naphthyridine (B1210474) series, a fluorine atom at the C-6 position is a common feature of potent antibacterial agents like Enoxacin. mdpi.comnih.gov This substitution can enhance binding affinity to target enzymes, such as DNA gyrase, and improve pharmacokinetic properties. mdpi.com
In the context of 1,6-naphthyridine derivatives, halogenation has also proven effective. For instance, a benzo[b] nih.govnih.govnaphthyridine derivative bearing a 4-fluorophenyl group at the 2-position was found to be a highly potent cytotoxic agent, capable of producing a curative effect in a mouse model of colon cancer at a very low dose. nih.gov Similarly, the introduction of a chlorine atom on a benzyl (B1604629) substituent was shown to be compatible with retaining high potency in antileishmanial 8-hydroxy-1,6-naphthyridine-7-carboxamides. nih.gov The position and nature of the halogen are critical; for example, studies on 1,8-naphthyridines showed that introducing bromine at the C-6 position enhanced antibacterial activity. nih.gov
Table 2: Influence of Halogen Substituents on Biological Activity
| Scaffold | Position of Halogen | Halogen | Effect on Activity | Reference |
| Benzo[b] nih.govnih.govnaphthyridinone | 2-position (on phenyl substituent) | Fluorine | Potent in vivo anticancer activity. | nih.gov |
| 1,8-Naphthyridinone | 6-position | Fluorine | Potent and broad in vitro antibacterial activity (Enoxacin). | nih.gov |
| 8-Hydroxy-1,6-naphthyridine | On benzyl substituent | Chlorine | Maintained potent antileishmanial activity. | nih.gov |
| 1,8-Naphthyridine | 6-position | Bromine | Enhanced antibacterial activity. | nih.gov |
While much of the data comes from the closely related 1,8-naphthyridine series, the principles are applicable to the 1,6-naphthyridine core. For example, replacing an ethyl group with a cyclopropyl (B3062369) group at the N-1 position of 1,8-naphthyridine antibacterials often leads to a significant enhancement in activity against a broad spectrum of bacteria. mdpi.comnih.gov The coplanarity of the three carbon atoms and the unique electronic character of its C-C bonds contribute to its effects. researchgate.net Other alicyclic substituents, such as piperazinyl and pyrrolidinyl groups, are frequently introduced at the C-7 position to modulate solubility, cell penetration, and target interaction, as seen in the development of Enoxacin. nih.gov
Table 3: Effect of N-1 Substituents on Antibacterial Activity in Naphthyridines Data primarily from studies on 1,8-naphthyridine-3-carboxylic acids.
| Substituent at N-1 | General Effect on Antibacterial Activity | Reference |
| Ethyl | Baseline activity (e.g., Nalidixic Acid). | mdpi.com |
| Cyclopropyl | Significant increase in potency and broader spectrum of activity. | mdpi.comnih.gov |
| 2,4-Difluorophenyl | Potent activity, often combined with an alicyclic group at C-7 (e.g., Trovafloxacin). | mdpi.com |
The incorporation of aryl and heteroaryl moieties is a cornerstone of SAR studies on 1,6-naphthyridine derivatives, providing a means to explore hydrophobic and specific binding interactions with biological targets. acs.org The nature and substitution pattern of these appended rings can dramatically influence potency and selectivity.
Research on c-Met kinase inhibitors revealed that a hydrophobic substituted benzyl group at the N-3 position of an imidazo[4,5-h] nih.govnih.govnaphthyridinone core was essential for activity. nih.gov Furthermore, the introduction of a 4'-carboxamide phenoxy group at the C-5 position led to a significant improvement in potency. nih.gov In another example, studies on benzo[b] nih.govnih.govnaphthyridines identified that introducing phenylethynyl or indol-3-yl fragments onto the scaffold could generate potent monoamine oxidase (MAO) inhibitors. mdpi.com The specific placement of these groups is critical; 3D-QSAR studies on other naphthyridine series have highlighted the importance of the C-2 aryl ring for cytotoxicity, with specific substitution patterns enhancing activity against different cancer cell lines. nih.gov The strategic use of Suzuki coupling and other cross-coupling reactions has enabled the synthesis of a wide array of aryl- and heteroaryl-substituted naphthyridines for biological evaluation. nih.gov
Strategies for Enhancing Pharmacological Potency and Selectivity
Enhancing the potency and selectivity of this compound derivatives involves a multi-pronged approach based on the SAR principles outlined above. A primary strategy is the optimization of substituents at key positions to maximize target engagement while minimizing off-target effects.
One successful approach is to introduce specific functional groups that exploit unique features of the target's binding pocket. For example, adding a 4'-carboxamide phenoxy group at the C-5 position of a 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivative significantly boosted its c-Met kinase inhibitory activity. nih.gov This highlights the power of targeted modifications to achieve substantial gains in potency.
Another key strategy is to achieve selectivity through rational design. The development of 1,6-naphthyridine-2-one derivatives as selective inhibitors of FGFR4 kinase demonstrates this principle. nih.gov Through systematic modifications and screening, a lead compound was identified that showed excellent selectivity for FGFR4 over other kinases, which is crucial for reducing potential side effects. nih.gov
Hybrid Approaches Incorporating the 1,6-Naphthyridine Scaffold
The strategy of creating hybrid molecules involves the deliberate combination of two or more distinct pharmacophoric units to generate a single new chemical entity. This approach in drug design aims to leverage the biological activities of the parent molecules, potentially leading to compounds with enhanced potency, improved selectivity, or a dual mode of action targeting multiple biological pathways. The 1,6-naphthyridine scaffold, recognized as a privileged heterocyclic structure in medicinal chemistry, has been utilized as a core component in the development of various hybrid molecules. nih.govnih.gov
Research Findings on 1,6-Naphthyridine Hybrids
Researchers have explored the fusion of the 1,6-naphthyridine system with other biologically active motifs to create novel therapeutic agents for a range of diseases.
c-Met Kinase Inhibitors: One notable hybrid approach involved the conformational constraint of the 7,8-positions of the 1,6-naphthyridine framework by incorporating a cyclic urea pharmacophore. nih.gov This led to the creation of a new class of c-Met kinase inhibitors based on the 1H-imidazo[4,5-h] acs.orgnih.govnaphthyridin-2(3H)-one tricyclic core. nih.gov Comprehensive structure-activity relationship (SAR) studies on this series revealed several key requirements for potent inhibition. An N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl group at the N-3 position, and the integrity of the tricyclic core were all found to be critical for effective c-Met inhibition. nih.gov The potency was significantly enhanced by introducing a 4'-carboxamide phenoxy group at the C-5 position. nih.gov The most effective compound from this series, 2t , demonstrated an IC₅₀ of 2.6 μM for c-Met kinase inhibition and effectively inhibited TPR-Met phosphorylation in cellular assays. nih.gov
Anti-Alzheimer's Agents: In the search for treatments for Alzheimer's disease, a hybrid strategy was employed by combining the scaffold of the potent acetylcholinesterase (AChE) inhibitor, 6-chlorotacrine , with a novel tetrahydrobenzo[h] acs.orgnih.govnaphthyridine moiety. lookchem.com This molecular hybridization was designed to create dual-binding site inhibitors of AChE. lookchem.com The resulting hybrids were evaluated for their biological activity, with compound 3 emerging as a particularly potent example that retained the high human AChE inhibitory activity of the parent 6-chlorotacrine. lookchem.com
Monoamine Oxidase (MAO) Inhibitors: The benzo[b] acs.orgnih.govnaphthyridine framework, a fused derivative of 1,6-naphthyridine, has been investigated for its potential as a scaffold for monoamine oxidase (MAO) inhibitors, which are relevant for treating neurodegenerative diseases. mdpi.com A series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] acs.orgnih.govnaphthyridines were synthesized and subsequently modified. mdpi.com Among the new derivatives, compounds 5c–h proved to be MAO B inhibitors with potencies in the low micromolar range. mdpi.com Specifically, the 1-(2-(4-fluorophenyl)ethynyl) analog, 5g , exhibited an IC₅₀ of 1.35 μM, a value approaching that of the established MAO B inhibitor pargyline . mdpi.com
HIV-1 Integrase Inhibitors: The 8-hydroxy- acs.orgnih.govnaphthyridine core is a key feature of a class of potent HIV-1 integrase inhibitors developed by Merck, such as L-870,810 . nih.gov While these compounds are not strictly hybrids of two different drugs, their design is based on incorporating a critical acceptor–donor–acceptor binding motif essential for chelating metal ions in the enzyme's active site. acs.orgnih.gov Further development of this class led to Naphthyridine 7 , which inhibits the strand transfer process of HIV-1 integrase with an IC₅₀ of 10 nM and shows potent antiviral activity in cell culture. acs.orgresearchgate.net This highlights how a specific, highly active pharmacophoric element can be the central feature of a molecular scaffold.
Table 1: Biological Activity of Representative 1,6-Naphthyridine-Based Hybrid Molecules
| Compound Name/Reference | Biological Target | Key Structural Features | Reported Activity (IC₅₀) |
| 2t | c-Met kinase | 1H-imidazo[4,5-h] acs.orgnih.govnaphthyridin-2(3H)-one core with N-1 alkylamino, N-3 benzyl, and C-5 phenoxy-carboxamide substituents. nih.gov | 2.6 μM nih.gov |
| Compound 3 | Acetylcholinesterase (AChE) | Hybrid of tetrahydrobenzo[h] acs.orgnih.govnaphthyridine and 6-chlorotacrine. lookchem.com | Potent hAChE inhibition, comparable to 6-chlorotacrine. lookchem.com |
| 5g | Monoamine Oxidase B (MAO B) | 2-methyl-10-chloro-1-(2-(4-fluorophenyl)ethynyl)-1,2,3,4-tetrahydrobenzo[b] acs.orgnih.govnaphthyridine. mdpi.com | 1.35 μM mdpi.com |
| Naphthyridine 7 | HIV-1 Integrase | 8-Hydroxy- acs.orgnih.govnaphthyridine core. acs.org | 10 nM acs.org |
| Pargyline (Reference) | Monoamine Oxidase B (MAO B) | N-Methyl-N-(prop-2-yn-1-yl)benzylamine. mdpi.com | IC₅₀ value is close to that of compound 5g. mdpi.com |
Biological Activities and Pharmacological Target Engagement of 1,6 Naphthyridine 4 Carboxylic Acid Derivatives
Mechanistic Investigations of Biological Activity at the Molecular Level
The biological activities of 1,6-naphthyridine-4-carboxylic acid derivatives are diverse, stemming from their ability to interact with a range of molecular targets. The core structure of 1,6-naphthyridine (B1220473) serves as a versatile scaffold, and substitutions at various positions on the ring system dictate the specific biological effects. The molecular mechanisms of action are often related to the inhibition of key enzymes involved in critical cellular processes.
For instance, in the context of cancer, these derivatives have been shown to modulate signaling pathways by inhibiting protein kinases. The mechanism often involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting signaling cascades that are crucial for cancer cell proliferation and survival. nih.govnih.gov Specifically, some derivatives function as dual inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), which are involved in regulating transcription. nih.govnih.gov The interaction with these kinases can lead to the inhibition of pathways such as the WNT signaling pathway, which is implicated in various cancers. nih.gov
In the realm of infectious diseases, derivatives of the related 1,8-naphthyridine (B1210474) scaffold have been well-established as inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov The mechanism involves the formation of a stable complex with the enzyme and DNA, which traps the enzyme in a state where it has introduced a double-strand break in the DNA but cannot reseal it. This leads to the fragmentation of the bacterial chromosome and ultimately cell death. wikipedia.org This mechanism of action is characteristic of the quinolone class of antibiotics, to which many naphthyridine derivatives are structurally related. wikipedia.org
Furthermore, certain 1,6-naphthyridine derivatives, particularly those with an 8-hydroxy-7-carboxamide substitution pattern, are potent inhibitors of HIV-1 integrase. nih.govnih.govacs.org The mechanism involves chelation of the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme. This prevents the enzyme from catalyzing the strand transfer step of viral DNA integration into the host genome, a critical step in the HIV replication cycle. acs.org
The planarity and hydrogen bonding capabilities of the naphthyridine ring system, along with the specific functionalities introduced through chemical synthesis, are key to these molecular interactions. nih.gov Theoretical studies and X-ray crystallography have been instrumental in elucidating the precise binding modes of these compounds with their respective target enzymes, guiding the rational design of more potent and selective inhibitors. nih.govnih.govacs.org
Modulation of Cellular Signaling Pathways
Derivatives of 1,6-naphthyridine have been shown to interact with and modulate key cellular signaling pathways implicated in various diseases.
One significant target is the Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase whose aberrant signaling is involved in the progression of several cancers. A novel series of 1,6-naphthyridine-2-one derivatives has been developed as potent and selective inhibitors of FGFR4. One promising compound from this series, 19g , demonstrated excellent potency in disrupting the phosphorylation of FGFR4 and its downstream signaling proteins, highlighting its potential as a targeted anticancer agent.
Another area of investigation involves the Retinoid X Receptors (RXRs), which are ligand-activated transcription factors that play a central role in nuclear receptor signaling, affecting processes like cell growth, differentiation, and metabolism. The therapeutic modulation of RXRs is considered a target for cancer and metabolic diseases. In a study exploring novel RXR ligand scaffolds, the incorporation of a nitrogen atom to create an octahydrobenzo[h] nih.govacs.orgnaphthyridine structure was found to be detrimental to the agonist activity on RXRs, indicating that specific structural arrangements of the 1,6-naphthyridine core are crucial for this particular biological interaction.
Furthermore, the marine alkaloid Aaptamine, which possesses a benzo[de] nih.govacs.orgnaphthyridine core, has been shown to suppress Reactive Oxygen Species (ROS) and subsequently deactivate the MAPK and AP-1 signaling pathways, which are critical in cellular responses to stress, inflammation, and proliferation. mdpi.com
Anti-Aggregation Effects (e.g., Aβ and Tau Aggregation)
The aggregation of proteins such as amyloid-beta (Aβ) and tau is a central pathological hallmark of Alzheimer's disease. Developing agents that can inhibit this process is a primary therapeutic strategy. Research has shown that the 1,6-naphthyridine scaffold can be effectively utilized to create potent anti-aggregation agents.
A study focused on creating multi-target compounds for Alzheimer's disease led to the development of Tetrahydrobenzo[h] nih.govacs.orgnaphthyridine-6-chlorotacrine hybrids . These molecules were specifically designed to target key aspects of Alzheimer's pathology and have demonstrated the ability to inhibit both Aβ and tau protein aggregation. This dual-inhibitory action makes these 1,6-naphthyridine derivatives promising leads for the development of disease-modifying therapies for neurodegenerative disorders.
Broad Spectrum Pre-clinical Biological Effects of 1,6-Naphthyridine Derivatives
Beyond specific pathway modulation and anti-aggregation effects, derivatives of 1,6-naphthyridine have demonstrated a wide array of biological activities in pre-clinical studies, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.
Chronic inflammation is a key component of many diseases. Several 1,6-naphthyridine derivatives, particularly those derived from natural sources, have shown significant anti-inflammatory properties.
Natural alkaloids from the plant Sophora alopecuroides are a rich source of active 1,6-naphthyridine compounds. nih.gov For instance, the 1,6-naphthyridine alkaloid dimers alopecuroide B and alopecuroide C exhibit strong anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov Another derivative from the same plant, sophalode K , was found to significantly decrease the secretion of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process. nih.gov
| Compound | Source | Finding | Reference |
|---|---|---|---|
| Alopecuroide B | Sophora alopecuroides | Reduces TNF-α (50.05% inhibition) and IL-6 (52.87% inhibition) | nih.gov |
| Alopecuroide C | Sophora alopecuroides | Reduces TNF-α (49.59% inhibition) and IL-6 (73.90% inhibition) | nih.gov |
| Sophalode K | Sophora alopecuroides | Decreased secretion of iNOS and COX-2 enzymes | nih.gov |
The 1,6-naphthyridine framework is a privileged scaffold in the design of anticancer agents, with derivatives showing potent activity against a variety of cancer types.
One of the most significant developments in this area is the synthesis of carboxamide derivatives of benzo[b] nih.govacs.orgnaphthyridin-(5H)ones . nih.gov These compounds have demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma cell lines, with several derivatives exhibiting IC₅₀ values in the nanomolar range (<10 nM). nih.gov The 2-(4-fluorophenyl) derivative, in particular, proved to be curative in a mouse model with subcutaneous colon 38 tumors. nih.gov
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Benzo[b] nih.govacs.orgnaphthyridin-(5H)one carboxamides | 2-Methyl derivative | P388 Leukemia | <10 | nih.gov |
| 2-(4-Fluorophenyl) derivative | P388 Leukemia | <10 | nih.gov | |
| 2-Phenyl derivative | LLTC | 14 | nih.gov | |
| 2-(4-Methoxyphenyl) derivative | LLTC | 20 | nih.gov |
Additionally, the marine alkaloid Aaptamine (a benzo[de] nih.govacs.orgnaphthyridine) and its derivatives have shown promising anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis. mdpi.com
While the 1,8-naphthyridine isomer is famously represented by the nalidixic acid class of antibacterial agents, the 1,6-naphthyridine scaffold has also yielded compounds with significant antimicrobial properties. Marine sponges of the genus Aaptos are a key source of these compounds.
The alkaloid Aaptamine and its related derivatives have demonstrated notable activity against pathogenic bacteria. mdpi.com This includes efficacy against both active and dormant states of mycobacteria, suggesting potential for development into new anti-tuberculosis agents. mdpi.com Bromoindole derivatives of aaptamine, such as nakijinamines C and E , have shown activity against the fungus Aspergillus niger. mdpi.com Furthermore, some 1,5-naphthyridine (B1222797) derivatives have shown anti-HIV activity, indicating the broader antiviral potential of the naphthyridine family. nih.gov
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to numerous pathologies. The 1,6-naphthyridine scaffold has been identified in compounds with potent antioxidant capabilities.
The marine alkaloid Aaptamine (8,9-dimethoxy-1H-benzo[de] nih.govacs.orgnaphthyridine) has been highlighted for its antioxidant potential, demonstrating an ability to scavenge free radicals in the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. acs.orgmdpi.com Synthetic studies have also confirmed the antioxidant potential of this scaffold. Various research groups have synthesized novel 1,6-naphthyridine derivatives and evaluated their antioxidant properties using methods like the DPPH radical assay and the Fe³⁺ reducing power assay, confirming the scaffold's capacity to mitigate oxidative stress. researchgate.netresearchgate.net
Immunomodulatory Effects
There is currently a lack of specific research data on the immunomodulatory effects of this compound derivatives. While studies on other naphthyridine isomers have shown potential in modulating the immune response, these findings cannot be directly extrapolated to the this compound core structure. For instance, research on certain 1,8-naphthyridine-3-carboxamide derivatives has demonstrated immunomodulatory properties, including the ability to reduce peripheral blood mononuclear cell proliferation and down-regulate T cell activation markers. These effects are often linked to interactions with specific biological targets, such as cannabinoid receptors. However, without dedicated studies on this compound derivatives, their potential impact on the immune system remains uncharacterized.
Antihistaminic Activity
Similarly, the antihistaminic potential of this compound derivatives has not been a significant focus of published research. The exploration of antihistaminic agents within the broader naphthyridine class has primarily concentrated on 1,8-naphthyridine-3-carboxylic acid analogues. nih.gov Studies in this area have involved the design and synthesis of derivatives that show antagonism at the histamine (B1213489) H1 receptor. nih.gov The structure-activity relationship (SAR) studies conducted on these 1,8-naphthyridine derivatives have provided insights into the molecular features required for H1 receptor binding, but this knowledge is specific to that particular isomeric scaffold and cannot be assumed to apply to this compound derivatives.
Antimalarial Activity
The investigation of naphthyridine-based compounds as potential antimalarial agents has been an active area of research. Some studies have indicated that the 1,6-naphthyridine scaffold is of interest in the development of antimalarial drugs. nih.gov Naturally occurring 1,6-naphthyridine alkaloids isolated from marine sponges of the Aaptos genus have demonstrated biological activity, which has spurred interest in this chemical class. nih.gov
Due to the absence of specific published data for this compound derivatives in these therapeutic areas, the creation of detailed data tables as requested is not feasible at this time.
Computational and Theoretical Investigations of 1,6 Naphthyridine 4 Carboxylic Acid Systems
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,6-naphthyridine-4-carboxylic acid and its derivatives, docking studies have been instrumental in predicting their interactions with various biological targets. These studies provide insights into the binding affinities and modes of action, guiding the design of more potent and selective compounds.
For instance, derivatives of 1,8-naphthyridine-3-carboxylic acid have been the subject of molecular docking studies to understand their interaction and binding mode within the active site of the H1 receptor. researchgate.netnih.gov Similarly, docking studies of 4-hydroxybenzo[h] researchgate.netmdpi.comnaphthyridine-2,5-dione derivatives with topoisomerase II have shown that these compounds can fit well into the active site, forming hydrogen bond interactions. research-nexus.net One particular compound, 6b, was identified through these studies as effectively binding to the active site of topoisomerase II. research-nexus.net
In the realm of antimicrobial research, docking studies of 1,8-naphthyridine-3-carboxylic acid derivatives with Salmonella typhi OmpF complexed with ciprofloxacin (B1669076) revealed that the compounds could act as covalent crosslinkers on the DNA gyrase B. semanticscholar.org Furthermore, docking of novel 1,8-naphthyridine (B1210474) derivatives with topoisomerase II has shown high binding energy scores, with one compound forming eight hydrogen bonds within the binding site, six with the protein and two with the DNA segment, suggesting a DNA intercalation mechanism. researchgate.net
The table below summarizes key molecular docking studies involving naphthyridine carboxylic acid derivatives:
| Derivative Class | Target Protein | Key Findings |
| 1,8-Naphthyridine-3-carboxylic acid analogues | H1 Receptor | Elucidation of molecular interaction and binding mode. researchgate.netnih.gov |
| 4-Hydroxybenzo[h] researchgate.netmdpi.comnaphthyridine-2,5-diones | Topoisomerase II | Compound 6b fits well into the active site via hydrogen bonds. research-nexus.net |
| 1,8-Naphthyridine-3-carboxylic acid derivatives | Salmonella typhi OmpF (with ciprofloxacin) | Act as covalent crosslinkers on DNA gyrase B. semanticscholar.org |
| Novel 1,8-Naphthyridine derivatives | Topoisomerase II | High binding energy; intercalation with DNA. researchgate.net |
| 8-Hydroxy-1,6-naphthyridine-7-carboxamides | Human Cytomegalovirus (HCMV) pUL89 Endonuclease | Corroboration of binding at the active site. nih.gov |
In Silico Prediction of Binding Modes and Conformational Analysis
In silico methods are crucial for predicting how a ligand, such as a this compound derivative, will bind to its target receptor and for analyzing its possible conformations. These computational approaches help in understanding the structural basis of molecular recognition.
For 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs, which are inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease, molecular modeling was used to predict their binding modes. nih.gov The study revealed that structural differences, such as the substituent at the C5 position (a chloro group versus a phenyl ring), led to substantially different binding modes. nih.gov For example, one analog with a chloro group was found to bind to the active site through two relatively weak π-π stacking interactions with an F466 residue, with its chelating triad (B1167595) positioned too far from the Mn2+ ions for typical metal binding. nih.gov
In another study, in silico computational methods were employed to predict the binding modes of new 1,8-naphthyridine-3-carboxylic acid analogues. researchgate.netnih.gov This was part of a broader effort to design and synthesize effective antihistaminic agents. researchgate.netnih.gov
The conformational analysis of these molecules is also a key aspect of in silico studies. By understanding the different shapes a molecule can adopt, researchers can better predict its interaction with a biological target.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These methods, often based on density functional theory (DFT), can provide insights that are not easily accessible through experimental techniques alone. nih.gov
These calculations can be used to determine various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is valuable for understanding the molecule's reactivity and its potential to interact with biological targets. For instance, the calculated pKa values of functional groups like carboxylic acids can be determined with good accuracy using DFT in combination with a polarizable continuum solvent model. nih.gov
In the context of drug design, quantum chemical calculations can help in understanding the mechanism of action of a drug. For example, by analyzing the electronic properties of a molecule, researchers can predict its ability to participate in hydrogen bonding, halogen bonding, or other non-covalent interactions that are crucial for ligand-receptor binding.
Although specific quantum chemical studies on this compound are not detailed in the provided search results, the general applicability of these methods is well-established. For example, quantum chemical calculations have been used to explore the chiral resolution mechanism of chiral covalent organic frameworks by determining interaction configurations and binding free energies. nih.gov
Molecular Dynamics Simulations to Elucidate Receptor Flexibility and Ligand Binding
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor, accounting for the flexibility of both molecules. This approach offers a more realistic representation of the binding process compared to static docking methods.
MD simulations have been successfully used to study a variety of biological systems, including RNA molecules and their complexes with small molecules. nih.gov These simulations can reveal how the receptor changes its conformation upon ligand binding and can help to identify key interactions that stabilize the complex. The stability of a ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) over the course of the simulation. nih.gov For example, in a study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, the RMSD showed that the complex stabilized after 25 nanoseconds. nih.gov
The root-mean-square fluctuation (RMSF) can be used to identify which residues of the protein interact with the ligand during the simulation. nih.gov By understanding the dynamic nature of these interactions, researchers can design ligands that are better able to accommodate the flexibility of the receptor, potentially leading to improved binding affinity and selectivity.
While specific MD simulation studies focused solely on this compound were not found, the principles are widely applied in drug discovery. For instance, MD simulations have been used to calculate the thermodynamic values of surfactants in aqueous solution. rsc.org
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling and virtual screening are powerful computational strategies used to identify new drug candidates from large chemical databases. A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.
This approach has been successfully applied in the search for inhibitors of various enzymes and receptors. For example, a pharmacophore model was generated based on gemifloxacin, a potent drug against S. epidermidis, to screen the ZINC15 database for potential TcaR inhibitors. nih.gov This virtual screening process identified hundreds of hit compounds that were then subjected to further filtering and molecular docking simulations. nih.gov
Similarly, a virtual screening based on a pharmacophore model and molecular docking was constructed to screen for potential HPPD inhibitors. mdpi.com The use of multiple pharmacophore models in combination has been shown to have a higher effective hit rate for identifying active compounds compared to using a single pharmacophore. mdpi.com
These computational techniques allow for the rapid and cost-effective screening of vast numbers of compounds, prioritizing those with the highest likelihood of being active. The identified hits can then be synthesized and tested experimentally, significantly accelerating the drug discovery process.
Future Perspectives and Research Challenges in 1,6 Naphthyridine 4 Carboxylic Acid Research
Development of Novel and Sustainable Synthetic Methodologies for Scaffold Diversification
The ability to efficiently and diversely functionalize the 1,6-naphthyridine (B1220473) core is paramount for exploring its full therapeutic potential. While classical methods like the Friedländer annulation and Skraup synthesis have been instrumental, the future lies in the development of more sustainable and versatile synthetic routes. researchgate.net
Key areas of focus include:
Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and catalysts is gaining traction. researchgate.netrsc.org These methods not only reduce the environmental impact but can also offer improved yields and simplified purification processes. researchgate.net
Multi-component Reactions (MCRs): MCRs offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. ekb.eg The development of novel MCRs for the synthesis of highly substituted 1,6-naphthyridine derivatives is a promising avenue for creating diverse chemical libraries for high-throughput screening. ekb.egresearchgate.net
Catalyst-Free Synthesis: Exploring catalyst-free reaction conditions presents an attractive and sustainable approach to synthesizing naphthyridine derivatives, minimizing waste and potential metal contamination. researchgate.net
Late-Stage Functionalization: Developing methods for the selective introduction of functional groups at various positions of the 1,6-naphthyridine ring system at a late stage of the synthesis is crucial for efficient structure-activity relationship (SAR) studies and lead optimization. Recently, a tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones, which can be further functionalized. acs.org
| Synthetic Strategy | Key Advantages | Representative Starting Materials |
| Green Synthesis | Environmentally friendly, potentially higher yields, simpler workup. researchgate.net | Malononitrile dimer, aldehydes. researchgate.net |
| Multi-component Reactions | High atom economy, rapid access to complex molecules. ekb.eg | 4-aminopyridine (B3432731), cyclic enol ethers. ekb.eg |
| Catalyst-Free Synthesis | Reduced cost and toxicity, simplified purification. researchgate.net | Aromatic aldehydes, naphthalene-2-amine, tert-butyl 2,4-dioxopiperidine-1-carboxylate. researchgate.net |
| Tandem Reactions | Increased efficiency, reduced number of synthetic steps. acs.org | Substituted pyridines. acs.org |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
While 1,6-naphthyridine derivatives have shown promise in areas like cancer and infectious diseases, a vast landscape of biological targets remains unexplored. researchgate.netnih.gov Future research should focus on identifying novel protein interactions and expanding the therapeutic applications of this versatile scaffold.
Potential avenues for exploration include:
Neurological Disorders: Given the prevalence of nitrogen-containing heterocycles in central nervous system (CNS) active drugs, exploring the potential of 1,6-naphthyridine-4-carboxylic acid derivatives for neurological disorders like Parkinson's and Alzheimer's diseases is a logical next step. mdpi.com
Inflammatory Diseases: The anti-inflammatory properties of some naphthyridine analogues suggest their potential in treating chronic inflammatory conditions. nih.gov
Rare and Neglected Diseases: The broad bioactivity of this scaffold makes it a candidate for screening against targets associated with rare and neglected tropical diseases.
Kinase Inhibition: The 1,6-naphthyridine scaffold has been successfully employed in the development of kinase inhibitors, such as those targeting FGFR4 and c-Met. nih.govrsc.org Further exploration of its potential to inhibit other kinases involved in various diseases is warranted.
Advancements in Computational Design and Optimization Strategies
In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound derivatives, computational approaches can accelerate the discovery process and reduce the reliance on costly and time-consuming empirical screening.
Key computational strategies include:
Molecular Docking and Virtual Screening: These techniques can be used to predict the binding modes of 1,6-naphthyridine derivatives to their biological targets and to screen large virtual libraries for potential hits. danaher.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish mathematical relationships between the chemical structure of 1,6-naphthyridine analogues and their biological activity, guiding the design of more potent compounds.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, providing a blueprint for the design of novel scaffolds. umich.edu
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the molecular basis of binding and to predict the effects of structural modifications. danaher.com
Addressing Challenges in Scaffold-Hopping and Lead Compound Optimization
Scaffold hopping is a powerful strategy for discovering novel chemotypes with improved properties by replacing the core molecular framework of a known active compound. nih.gov However, this process, along with subsequent lead optimization, presents significant challenges. danaher.com
Key challenges and strategies for this compound derivatives include:
Maintaining Biological Activity: The new scaffold must retain the key pharmacophoric features of the original compound to maintain its biological activity.
Improving Physicochemical Properties: A primary goal of scaffold hopping is often to improve properties such as solubility, metabolic stability, and cell permeability. nih.gov
Navigating Intellectual Property: Discovering a novel and patentable scaffold is a key driver of scaffold hopping.
Synthetic Accessibility: The new scaffold must be synthetically accessible to allow for the generation of a diverse range of analogues for SAR studies. nih.gov
For the 1,6-naphthyridine core, a significant hurdle can be its inherent planarity and potential for poor solubility. Optimization strategies may involve the introduction of non-planar substituents or the use of prodrug approaches to enhance bioavailability. nih.gov
Integration of Multi-Target Approaches in Drug Discovery Pipelines
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the concept of polypharmacology, which recognizes that many drugs interact with multiple targets. nih.gov This multi-target approach can lead to enhanced efficacy and a reduced likelihood of drug resistance.
For this compound research, this translates to:
Designing Multi-Target Ligands: Intentionally designing derivatives that can modulate multiple, disease-relevant targets simultaneously. This could be particularly relevant in complex diseases like cancer, where multiple signaling pathways are often dysregulated.
Systems Biology Approaches: Utilizing systems biology to understand the complex network of interactions that a 1,6-naphthyridine derivative might influence within a cell or organism.
Repurposing Existing Compounds: Screening existing libraries of 1,6-naphthyridine derivatives against a wide range of targets to identify new therapeutic opportunities.
The future of drug discovery lies in a more holistic understanding of how small molecules interact with biological systems. nih.gov By embracing multi-target approaches, researchers can unlock the full potential of the this compound scaffold to address unmet medical needs.
Q & A
Basic: What are the primary synthetic routes to 1,6-Naphthyridine-4-carboxylic acid?
Answer:
The compound is typically synthesized via hydrolysis of its ester precursors. For example, ethyl esters (e.g., ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate) undergo hydrolysis under acidic (HCl/H₂O/EtOH, reflux, 81% yield) or alkaline conditions (2M KOH, 90°C, 93% yield), depending on substituent stability . Primary synthesis via oxidation of alkyl-1,6-naphthyridines is also documented but less commonly employed .
Basic: How do reaction conditions influence decarboxylation outcomes?
Answer:
Decarboxylation requires high temperatures (250–370°C) and varies with substituents. For instance, 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid decarboxylates at 250°C (77% yield), while bulkier substituents (e.g., pyridinyl groups) necessitate higher temperatures (370°C, 72% yield) . Neat substrates are preferred to minimize side reactions .
Advanced: How can conflicting yields in ester hydrolysis be resolved experimentally?
Answer:
Contradictions often arise from substituent electronic effects. Electron-withdrawing groups (e.g., halogens) stabilize intermediates under acidic conditions, whereas electron-donating groups favor alkaline hydrolysis. For example, 7-chloro-1-cyclopropyl derivatives hydrolyze efficiently with HCl due to chloro-group stabilization . Systematic screening of pH, temperature, and solvent polarity is recommended to optimize conditions .
Advanced: What strategies enhance the biological activity of this compound derivatives?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Substituent placement : 2-Trifluoromethyl groups enhance antimicrobial activity by increasing lipophilicity and target binding .
- Heterocyclic fusion : Thiazolo[2,3-f][1,6]-naphthyridin-4-iums (e.g., berninamycinic acid) exhibit improved anticancer properties via hydrogenolysis and methylation .
- Bioisosteric replacement : Replacing carboxylic acid with amides or nitriles modulates solubility and bioavailability .
Advanced: How to address discrepancies in spectroscopic data for naphthyridine derivatives?
Answer:
Contradictions in NMR or HPLC purity often stem from:
- Tautomerism : Prototropic shifts in dihydro/naphthyridone forms alter peak splitting. Use D₂O exchange or variable-temperature NMR to confirm tautomeric states .
- Residual solvents : High-temperature reactions (e.g., decarboxylation) may trap solvents. Employ rigorous drying or GC-MS analysis for verification .
Advanced: What catalytic systems improve one-pot synthesis of 1,6-naphthyridine derivatives?
Answer:
Solid acid catalysts (e.g., C-SO₃H) enable greener synthesis via condensation of 4-aminopyridinones, aldehydes, and dimedone in aqueous media. This method achieves 70–85% yields for derivatives like 83 and 84, with recyclable catalysts reducing waste .
Methodological: How to validate the purity of 1,6-naphthyridinecarboxylic acids?
Answer:
Combine orthogonal techniques:
- HPLC : Use C18 columns with 0.1% TFA in H₂O/MeCN gradients for separation of polar impurities .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₇ClN₂O₂, m/z 234.0195) .
- Elemental analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance) .
Methodological: What are best practices for handling air-sensitive intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
